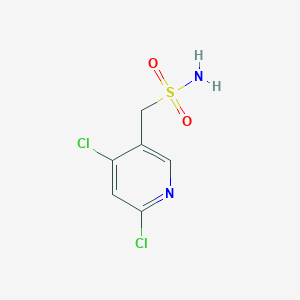
2-Fluoro-5-(pentylamino)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-5-(pentylamino)benzonitrile: is an organic compound with the molecular formula C12H15FN2 and a molecular weight of 206.26 g/mol . This compound is characterized by the presence of a fluoro group at the second position, a pentylamino group at the fifth position, and a nitrile group on the benzene ring. It is primarily used in research and development settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-(pentylamino)benzonitrile can be achieved through various methods. One common approach involves the Suzuki-Miyaura coupling reaction . This method typically involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and functional group tolerant, making it a versatile method for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous flow processes . These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) is common to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-(pentylamino)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the fluoro group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzonitriles.
Scientific Research Applications
2-Fluoro-5-(pentylamino)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biological pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-(pentylamino)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Fluoro-5-(pentylamino)benzonitrile is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. The presence of the pentylamino group enhances its lipophilicity and potential interactions with biological membranes, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H15FN2 |
|---|---|
Molecular Weight |
206.26 g/mol |
IUPAC Name |
2-fluoro-5-(pentylamino)benzonitrile |
InChI |
InChI=1S/C12H15FN2/c1-2-3-4-7-15-11-5-6-12(13)10(8-11)9-14/h5-6,8,15H,2-4,7H2,1H3 |
InChI Key |
IBNIRACEWPQBIK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC1=CC(=C(C=C1)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[1-(2,5-Difluorophenyl)ethyl]amino}ethan-1-ol](/img/structure/B13260977.png)
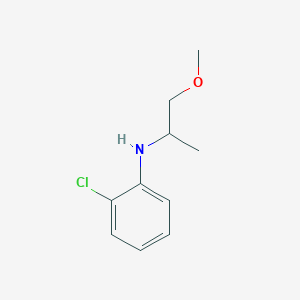



![2-[2-(Phenylsulfanyl)ethoxy]ethan-1-amine](/img/structure/B13261008.png)
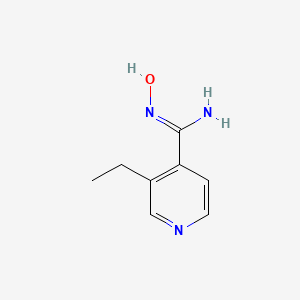
![2-(1-Amino-1-methyl-propyl)-3,5,6,7,8,9-hexahydrocyclohepta[d]pyrimidin-4-one](/img/structure/B13261019.png)
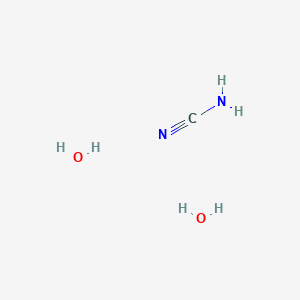
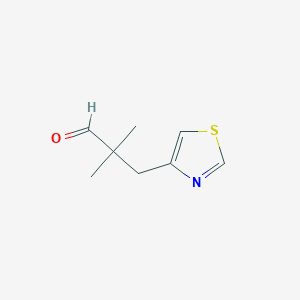
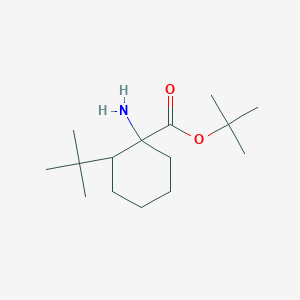

![2-{[(Azetidin-3-yl)methyl]sulfanyl}pyridine](/img/structure/B13261051.png)
